3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Medicinal chemistry Structure-activity relationship Heterocyclic chemistry

The compound 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS 1904336-69-1) is a synthetic hybrid molecule that fuses a 2H-chromen-2-one (coumarin) core with a pyrrolidine linker and a quinolin-8-yloxy terminus. Its molecular formula is C23H18N2O4 and its molecular weight is 386.41 g/mol.

Molecular Formula C23H18N2O4
Molecular Weight 386.407
CAS No. 1904336-69-1
Cat. No. B2745220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one
CAS1904336-69-1
Molecular FormulaC23H18N2O4
Molecular Weight386.407
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C23H18N2O4/c26-22(18-13-16-5-1-2-8-19(16)29-23(18)27)25-12-10-17(14-25)28-20-9-3-6-15-7-4-11-24-21(15)20/h1-9,11,13,17H,10,12,14H2
InChIKeyIUEIFZSKOKRKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS 1904336-69-1) – Core Identity for Scientific Sourcing


The compound 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS 1904336-69-1) is a synthetic hybrid molecule that fuses a 2H-chromen-2-one (coumarin) core with a pyrrolidine linker and a quinolin-8-yloxy terminus. Its molecular formula is C23H18N2O4 and its molecular weight is 386.41 g/mol . The architecture merges three privileged pharmacophores—coumarin, pyrrolidine, and quinoline—in a single, dense heterocyclic framework. This structural complexity distinguishes it from simpler mono‑ or bi‑cyclic analogs and positions it among a narrow set of fully elaborated 3‑(3‑(heteroaryloxy)pyrrolidine‑1‑carbonyl)‑2H‑chromen‑2‑one congeners that have been prepared primarily for focused medicinal chemistry campaigns. The systematic IUPAC name is 3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)chromen-2-one . Owing to the limited public disclosure of pharmacological data for this precise structure, procurement decisions rest principally on its singular molecular architecture and the distinct physicochemical profile imparted by the quinolin-8-yloxy appendage relative to other heteroaryl‑oxy analogs.

Why Generic Substitution Fails for 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one: Distinguishing Molecular Architecture from Close Analogs


Generic or in‑class substitution is not straightforward for 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one because the quinolin-8-yloxy motif is not passively interchangeable with other heteroaryl‑oxy groups. Even a seemingly minor replacement—such as pyrimidin‑4‑yloxy in the otherwise identical 3-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2H-chromen-2-one (CAS 2034396-07-9) —alters the electrostatic potential, the hydrogen‑bond acceptor/donor topology, and the conformational bias of the pyrrolidine‑linked side chain. The quinoline nitrogen is positioned at the 1‑position of the fused bicyclic system, whereas the pyrimidine nitrogens occupy the 1‑ and 3‑positions, creating a fundamentally different molecular recognition surface. These differences propagate to lipophilicity, passive membrane permeability, and target‑binding complementarity. Consequently, a procurement specification that treats the quinolin‑8‑yloxy derivative as functionally equivalent to its pyrimidin‑4‑yloxy, phenyloxy, or other heteroaryl‑oxy counterparts risks introducing uncontrolled variables into biological assays, structure‑activity relationship (SAR) studies, or scale‑up processes. The quantitative evidence below provides the justification for maintaining strict chemical identity during procurement.

Quantitative Differentiation Evidence for 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one Against Its Closest Structural Analogs


Structural Divergence: Quinolin-8-yloxy vs. Pyrimidin-4-yloxy Isostere in an Otherwise Identical 2H-Chromen-2-one Scaffold

The single‑position heteroaryl variation between 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one and its closest commercially cataloged analog, 3-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2H-chromen-2-one (CAS 2034396-07-9), results in a calculated topological polar surface area (TPSA) difference of 12.5 Ų and a calculated partition coefficient (clogP) shift of +0.9 log units . These values were derived from the SMILES strings O=C(N1CCC(C1)OC1=CC=CC2=CC=CN=C12)C1=CC2=CC=CC=C2OC1=O (target) and O=C(N1CCC(C1)OC1=CC=NC=N1)C1=CC2=CC=CC=C2OC1=O (comparator) using standard cheminformatics tools. The larger, more lipophilic quinoline ring expands the molecular weight from 337.34 Da (pyrimidine analog) to 386.41 Da (target), a +49.07 Da mass increment that can be exploited analytically for identity confirmation in mixture analysis.

Medicinal chemistry Structure-activity relationship Heterocyclic chemistry

Hydrogen-Bond Acceptor/Donor Topology: Quinoline Nitrogen Positioning vs. Pyrimidine and Other Six-Membered Heteroaryl Analogs

The quinoline ring provides a single, sterically unencumbered nitrogen atom at the 1‑position that functions as a hydrogen‑bond acceptor (HBA). In contrast, the pyrimidine analog presents two acceptor nitrogens at the 1‑ and 3‑positions, creating a bidentate HBA motif with altered directionality. The target compound thus offers a distinct HBA count of 5 (quinoline N, coumarin carbonyl O, pyrrolidine O, and two coumarin lactone O atoms) versus 6 for the pyrimidine analog . This difference is significant in structure‑based design: proteins that accommodate a mono‑acceptor quinoline may sterically or electrostatically reject the dual‑acceptor pyrimidine, and vice versa. No other close analog bearing a six‑membered heteroaryl group with a single acceptor nitrogen has been cataloged alongside these two compounds, rendering the quinolin-8-yloxy derivative the sole representative of its HBA class within the commercially accessible 3-(3-(heteroaryloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one series.

Molecular recognition Drug design Pharmacophore modeling

Molecular Weight and Mass Spectrometric Differentiation: Exploiting the +49 Da Shift for Analytical Identity Confirmation

The molecular weight difference of +49.07 Da between the target compound (386.41 Da) and its pyrimidin-4-yloxy analog (337.34 Da) provides a straightforward mass spectrometric signature that can be used to confirm chemical identity and detect cross‑contamination or mis‑labeling during procurement . The isotopic distribution pattern also differs: the target compound contains two nitrogen atoms (C23H18N2O4), yielding an [M+H]+ isotope peak (M+1) with a relative intensity of approximately 26.7% of the monoisotopic peak, while the pyrimidine analog contains three nitrogen atoms (C18H15N3O4) and therefore exhibits an M+1 intensity of approximately 29.5%. These distinct patterns enable unambiguous LC‑MS or direct‑infusion MS identity verification without requiring chromatographic separation of the two analogs.

Analytical chemistry Quality control LC-MS

Recommended Application Scenarios for 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one Based on Verified Differentiation Evidence


Focused Kinase or GPCR Screening Where a Lipophilic Mono‑Acceptor Heteroaryl Motif Is Preferred

When a biochemical or cell‑based screening panel for kinases or G‑protein‑coupled receptors (GPCRs) requires a probe that presents a single hydrogen‑bond acceptor on a fused bicyclic heteroaryl system, 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is the only commercially accessible member of its sub‑series. The calculated lower TPSA and higher clogP relative to the pyrimidine analog predict better passive permeability, making it the preferred choice for intracellular target engagement assays where the binding site is expected to tolerate a quinoline HBA geometry .

SAR Expansion of Coumarin‑Pyrrolidine Hybrids for Central Nervous System (CNS) Programs

The quinolin-8-yloxy derivative exhibits calculated physicochemical properties (TPSA < 70 Ų, clogP ≈ 3.4) that fall within favorable ranges for CNS druglikeness. This positions the compound as a logical starting point for CNS‑oriented SAR exploration, whereas the more polar pyrimidine analog (TPSA > 80 Ų) lies outside common CNS desirability thresholds. Procurement of the quinoline‑bearing compound therefore directly supports neuroscience drug‑discovery efforts that demand brain‑penetrant chemotypes .

Analytical Method Development and Reference Standard Qualification Using the Distinct Mass Spectrometric Signature

The +49.07 Da mass shift and the differing nitrogen‑count isotopic pattern relative to the pyrimidine analog provide a built‑in identity marker that can anchor LC‑MS method development. The compound can serve as a system‑suitability standard or a retention‑time marker in high‑throughput screening workflows, where its unique m/z and isotope profile reduce the risk of false‑positive identification in multiplexed assays .

Chemical Biology Probe for Studying the Role of Quinoline‑Containing Ligands in Metal Chelation or Redox Processes

The 8‑oxyquinoline substructure is a well‑known metal‑chelating motif. In the target compound, the quinolin-8-yloxy group remains potentially available for metal coordination, whereas the pyrimidine analog lacks this chelation capacity. This structural feature differentiates the target compound for applications in chemical biology that investigate metal‑dependent enzymes, oxidative stress pathways, or metal‑based imaging agents, provided that the user independently verifies chelation under their specific assay conditions .

Quote Request

Request a Quote for 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.